Perfluoro-1-butene

Overview

Description

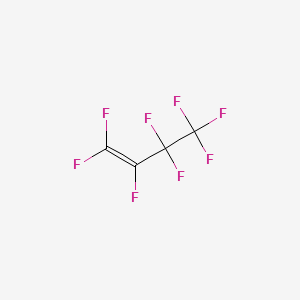

Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-Octafluoro-1-butene, is a chemical compound with the molecular formula C4F8 . Its average mass is 200.030 Da and its monoisotopic mass is 199.987228 Da .

Molecular Structure Analysis

The molecular structure of Perfluoro-1-butene is characterized by the presence of four carbon atoms and eight fluorine atoms . A study suggests that the vibrational data are consistent with a gauche (C 2) structure for this molecule .Chemical Reactions Analysis

Perfluoro-1-butene has been studied in the context of iron carbonyl complexes. Density functional theory studies show that the lowest energy C4F8Fe (CO)4 structure is not the very stable experimentally known ferracyclopentane isomer (CF2CF2CF2CF2)Fe (CO)4 obtained from Fe (CO)12 and tetrafluoroethylene. Instead, isomeric (perfluoroolefin)Fe (CO)4 structures derived from perfluoro-2-butene, perfluoro-1-butene, and perfluoro-2-methylpropene are significantly lower energy structures .Physical And Chemical Properties Analysis

Perfluoro-1-butene is a gas under pressure and may explode if heated . It has a boiling temperature that varies with pressure, ranging from 5.12804e-006 kPa to 2670.3 kPa . The critical temperature and pressure of Perfluoro-1-butene are also available from the NIST/TRC Web Thermo Tables .Scientific Research Applications

Thermophysical Property Data

Perfluoro-1-butene has been critically evaluated for its thermophysical property data . This includes properties such as:

These properties are essential for understanding the behavior of this compound under various conditions, which can be useful in a variety of scientific and industrial applications.

Semiconductor Industry

Perfluoro-1-butene derivatives like hexafluoro-1,3-butadiene have applications in the semiconductor industry. Specifically, they are used in plasma dielectric etching. This process is crucial for the manufacturing of semiconductors, where precise patterns need to be etched onto silicon wafers.

Diagnostic Imaging

Perfluoro-1-butene is also used as a gaseous microbubble suspension contrast agent in diagnostic ultrasound imaging. Contrast agents are substances used to increase the contrast of structures or fluids within the body in medical imaging, making it easier for the technician to differentiate between different tissues.

Thermo Data Engine

The Thermo Data Engine (TDE) for pure compounds, binary mixtures, and chemical reactions includes data for Perfluoro-1-butene . This data can be used for various scientific research applications, including the study of chemical reactions and the development of new materials.

Thermodynamics Research

Perfluoro-1-butene is included in the Thermodynamics Research Center (TRC) data, which provides critically evaluated thermodynamic property data for pure compounds . This data is essential for researchers studying the thermodynamic properties of various compounds, including Perfluoro-1-butene.

Safety and Hazards

Perfluoro-1-butene is harmful if inhaled and may cause frostbite upon sudden release of liquefied gas . It should be used only outdoors or in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided, and protective gloves, eye protection, and face protection should be worn when handling this substance .

Future Directions

The future directions of research on Perfluoro-1-butene could involve further exploration of its properties and potential applications. For instance, its role in the formation of iron carbonyl complexes could be further investigated . Additionally, given the increasing interest in perfluorinated compounds in various fields, there may be potential for discovering new uses for Perfluoro-1-butene.

Mechanism of Action

. The primary targets of this compound are not well-defined due to the lack of extensive research on its biological interactions.

Mode of Action

The exact mode of action of Perfluoro-1-butene is currently unknown. It’s known that perfluorochemicals (pfcs), a group to which perfluoro-1-butene belongs, are chemically very stable and highly resistant to biological degradation . This stability and resistance suggest that Perfluoro-1-butene might interact minimally with biological targets, leading to a low level of biochemical changes.

Biochemical Pathways

Perfluorochemicals, including Perfluoro-1-butene, have been found to affect multiple aspects of the immune system . . Some studies suggest that PFCs can be degraded by certain Pseudomonas species under aerobic conditions . More research is needed to fully understand the biochemical pathways affected by Perfluoro-1-butene.

Pharmacokinetics

Given its chemical stability and resistance to biological degradation , it’s likely that Perfluoro-1-butene has a long biological half-life and may accumulate in the environment and organisms.

Result of Action

It’s known that pfcs can have substantial adverse effects on the immune system . More research is needed to elucidate the specific molecular and cellular effects of Perfluoro-1-butene.

properties

IUPAC Name |

1,1,2,3,3,4,4,4-octafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880133 | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-1-butene | |

CAS RN |

357-26-6, 11070-66-9 | |

| Record name | Perfluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

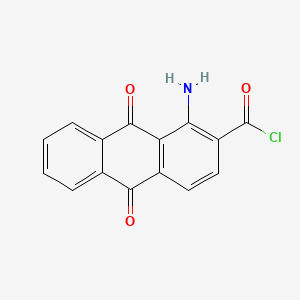

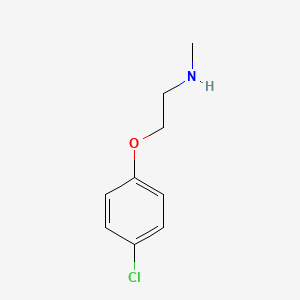

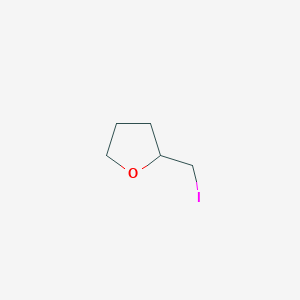

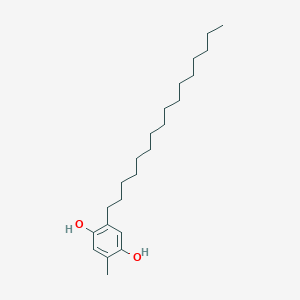

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)

![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)

![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)